1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by its unique structure, which includes an indenyl group, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group at the 1-position. Subsequent steps may include the formation of the urea group through the reaction of the indenyl derivative with an isocyanate derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule, with possible applications in drug discovery and development.
Medicine: It may have therapeutic properties, such as anti-inflammatory or anticancer activities, which are being explored in preclinical studies.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methanol
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)urea
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)13-5-3-6-14(10-13)23-16(24)22-11-17(25)9-8-12-4-1-2-7-15(12)17/h1-7,10,25H,8-9,11H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOKSFCKQKUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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